Eremomycin, 26-methylamino carbonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eremomycin, 26-methylamino carbonyl-, is a glycopeptide antibiotic known for its potent antibacterial activity against Gram-positive bacteria. It is structurally related to vancomycin and teicoplanin, which are also glycopeptide antibiotics. Eremomycin has been studied extensively for its ability to combat antibiotic-resistant bacterial strains, making it a valuable compound in the field of antimicrobial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eremomycin can be synthesized through a series of chemical reactions involving the conjugation of eremomycin with various hydrophobic arylalkyl groups via an alkylenediamine spacer. This process involves multiple steps, including the use of benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent .
Industrial Production Methods
Industrial production of eremomycin involves the fermentation of the bacterium Amycolatopsis orientalis. High-yield production strains are developed through random UV mutagenesis and selection of the most productive mutants. The fermentation medium is optimized to include components such as glycerol, soybean meals, magnesium chloride, potassium dihydrogen phosphate, potassium nitrate, calcium chloride, skim milk powder, and glucose .
Chemical Reactions Analysis
Types of Reactions
Eremomycin undergoes various chemical reactions, including:
Oxidation: Eremomycin can be oxidized to form different derivatives.
Reduction: Reductive alkylation of eremomycin involves the interaction of aldehydes with the amino groups in the disaccharide branch.
Substitution: Eremomycin can undergo substitution reactions to form derivatives such as eremomycin pyrrolidide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium cyanoborohydride (NaBH3CN) is commonly used for reductive alkylation.
Substitution: Pyrrolidine or piperidine hydrochloride are used for the synthesis of eremomycin pyrrolidide.
Major Products Formed
Oxidation: Oxidized derivatives of eremomycin.
Reduction: Alkylated derivatives such as N-alkyl eremomycin.
Substitution: Eremomycin pyrrolidide and other substituted derivatives.
Scientific Research Applications
Eremomycin has a wide range of scientific research applications, including:
Mechanism of Action
Eremomycin exerts its antibacterial effects by binding to the terminal D-alanyl-D-alanine residues of the muramylpentapeptide during the biosynthesis of bacterial cell wall peptidoglycan. This binding inhibits the transpeptidation reaction, preventing the cross-linking of peptidoglycan chains and ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Eremomycin is similar to other glycopeptide antibiotics such as vancomycin and teicoplanin. it has unique structural features that contribute to its improved antibacterial activity and reduced toxicity. Some similar compounds include:
Vancomycin: A widely used glycopeptide antibiotic with a similar mechanism of action.
Teicoplanin: Another glycopeptide antibiotic used to treat Gram-positive bacterial infections.
Eremomycin pyrrolidide: A semisynthetic derivative of eremomycin with enhanced antibacterial properties.
Eremomycin’s unique structure and modifications, such as the addition of hydrophobic arylalkyl groups, contribute to its improved efficacy and reduced side effects compared to other glycopeptide antibiotics .
Properties
CAS No. |
174421-39-7 |
---|---|
Molecular Formula |
C74H92ClN11O25 |
Molecular Weight |
1571.0 g/mol |
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-N-methyl-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxamide |
InChI |
InChI=1S/C74H92ClN11O25/c1-28(2)17-40(79-7)65(97)85-55-57(92)33-12-16-44(39(75)19-33)107-46-21-34-20-45(61(46)111-72-62(59(94)58(93)47(27-87)108-72)110-50-26-74(6,78)64(96)30(4)105-50)106-36-13-9-31(10-14-36)60(109-49-25-73(5,77)63(95)29(3)104-49)56-71(103)84-54(67(99)80-8)38-22-35(88)23-43(90)51(38)37-18-32(11-15-42(37)89)52(68(100)86-56)83-69(101)53(34)82-66(98)41(24-48(76)91)81-70(55)102/h9-16,18-23,28-30,40-41,47,49-50,52-60,62-64,72,79,87-90,92-96H,17,24-27,77-78H2,1-8H3,(H2,76,91)(H,80,99)(H,81,102)(H,82,98)(H,83,101)(H,84,103)(H,85,97)(H,86,100)/t29-,30-,40+,41-,47+,49-,50-,52+,53+,54-,55+,56-,57+,58+,59-,60+,62+,63-,64-,72?,73-,74-/m0/s1 |
InChI Key |
OUSASZQWCMJMTB-BSMDWCOLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)NC7=O)C(=O)NC)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)NC)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.